Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)
CAS No.: 64039-00-5
VCID: VC18692958
Molecular Formula: C15H21NO4S
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) is a complex organic compound with the molecular formula C15H21NO4S and a molecular weight of approximately 311.4 g/mol . This compound is a derivative of morpholine, incorporating a thioacetyl group linked to a 3,4,5-trimethoxyphenyl moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of drugs with specific biological activities. Synthesis and PreparationThe synthesis of Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) typically involves organic synthesis techniques. While specific synthesis pathways for this compound are not detailed in the available literature, similar compounds often require multi-step reactions involving the formation of thioacetyl intermediates and subsequent coupling with the 3,4,5-trimethoxyphenyl moiety. Research Findings and Future DirectionsGiven the lack of direct research findings on Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl), future studies should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This could involve assessing its activity against various enzymes or cell lines to identify potential therapeutic applications. |
---|---|
CAS No. | 64039-00-5 |
Product Name | Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) |
Molecular Formula | C15H21NO4S |
Molecular Weight | 311.4 g/mol |
IUPAC Name | 1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione |
Standard InChI | InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3 |
Standard InChIKey | GFYDCJTVZXIHOM-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2 |
PubChem Compound | 116302 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume